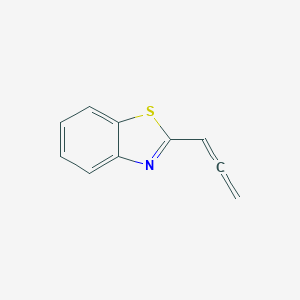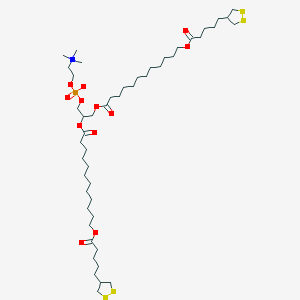
Benzothiazole,2-(1,2-propadienyl)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propa-1,2-dienyl-benzothiazole is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmacological properties Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propa-1,2-dienyl-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with propargyl aldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring.
Another method involves the cyclization of N-(2-halophenyl)thioamides in the presence of a base. This reaction can be carried out in solvents such as dioxane, and the cyclization is promoted by intramolecular C-S bond formation .
Industrial Production Methods
Industrial production of Propa-1,2-dienyl-benzothiazole may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental considerations. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
Propa-1,2-dienyl-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .
Aplicaciones Científicas De Investigación
Propa-1,2-dienyl-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an inhibitor of certain enzymes involved in disease pathways.
Industry: It is used in the production of dyes, polymers, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propa-1,2-dienyl-benzothiazole involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound may inhibit enzymes such as BCL-2, which are involved in the regulation of apoptosis. By binding to these enzymes, Propa-1,2-dienyl-benzothiazole can induce cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Arylbenzothiazole: Known for its anticancer and antimicrobial properties.
2-Substituted Benzothiazoles: These compounds have diverse biological activities, including anti-inflammatory and antioxidant effects.
Uniqueness
Propa-1,2-dienyl-benzothiazole is unique due to its propa-1,2-dienyl group, which imparts specific chemical reactivity and biological activity. This differentiates it from other benzothiazole derivatives and makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
109948-61-0 |
|---|---|
Fórmula molecular |
C10H7NS |
Peso molecular |
173.24 g/mol |
InChI |
InChI=1S/C10H7NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-7H,1H2 |
Clave InChI |
FCIUVFATJSRWOI-UHFFFAOYSA-N |
SMILES |
C=C=CC1=NC2=CC=CC=C2S1 |
SMILES canónico |
C=C=CC1=NC2=CC=CC=C2S1 |
Sinónimos |
Benzothiazole, 2-(1,2-propadienyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)



![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)




![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)




